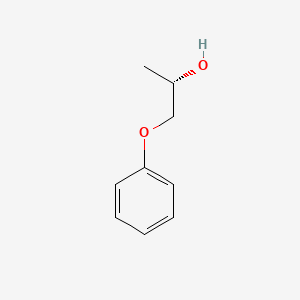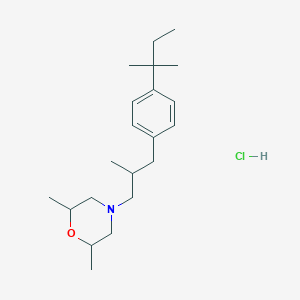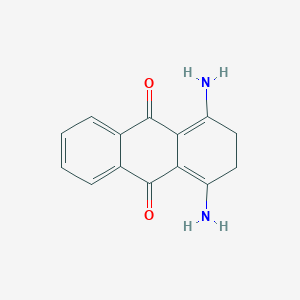
4-Methylperoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylperoxyphenol is an organic compound characterized by the presence of a methyl group and a peroxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylperoxyphenol typically involves the peroxidation of 4-methylphenol. One common method includes the reaction of 4-methylphenol with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures to ensure the stability of the peroxy group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylperoxyphenol undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: Under specific conditions, the peroxy group can be reduced to form 4-methylphenol.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides.
Major Products Formed:
Oxidation: 4-Methylbenzoquinone.
Reduction: 4-Methylphenol.
Substitution: 4-Methylphenyl halides, 4-Methylphenyl sulfonates.
Applications De Recherche Scientifique
4-Methylperoxyphenol finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in oxidation reactions.
Biology: Investigated for its potential antioxidant properties and its role in cellular oxidative stress studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting oxidative stress-related diseases.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of 4-Methylperoxyphenol primarily involves its ability to donate oxygen atoms through its peroxy group. This property makes it an effective oxidizing agent. The molecular targets include various organic substrates, which undergo oxidation to form corresponding oxidized products. The pathways involved often include free radical mechanisms, where the peroxy group generates reactive oxygen species that facilitate the oxidation process.
Comparaison Avec Des Composés Similaires
4-Methylphenol: Lacks the peroxy group, making it less reactive in oxidation reactions.
4-Methoxyphenol: Contains a methoxy group instead of a peroxy group, leading to different chemical properties and applications.
4-Methylbenzoquinone: An oxidized form of 4-Methylperoxyphenol, often used as a reference compound in oxidation studies.
Uniqueness: this compound stands out due to its unique combination of a methyl group and a peroxy group on the phenol ring. This structure imparts distinct reactivity, particularly in oxidation reactions, making it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
4-methylperoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-9-10-7-4-2-6(8)3-5-7/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBKRXIHRQOUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COOC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![but-2-enedioic acid;1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7887672.png)







![4-[(4-chlorophenyl)methyl]-2-(1-methyl-4-azepanyl)-4H-phthalazin-2-ium-1-one hydrochloride](/img/structure/B7887710.png)
![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]carbamimidothioic acid](/img/structure/B7887717.png)



